molecular formula C12H14ClN7O6S B13857716 Carobxamide Halosulfuron

Carobxamide Halosulfuron

Cat. No.: B13857716
M. Wt: 419.80 g/mol
InChI Key: XQBZGTBSWIKVSU-UHFFFAOYSA-N
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Description

Carobxamide Halosulfuron is a systemic herbicide known for its efficacy in controlling broadleaf weeds and nutsedge species. It is absorbed by the root system and/or leaf surface and translocated to meristem tissues. This compound acts as an acetolactate synthase (ALS) inhibitor, which is crucial for the biosynthesis of essential amino acids like valine and isoleucine, thereby halting cell division and plant growth .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Carobxamide Halosulfuron involves the amidation of carboxylic acid substrates. This process can be catalyzed or non-catalyzed, depending on the desired yield and reaction conditions. The activation of carboxylic acid is a principal focus due to its availability, low cost, and facile conversion into activated derivatives such as anhydride, acyl imidazole, and acyl halide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale amidation processes, utilizing catalysts or coupling reagents to activate the carboxylic acid and convert it into a more active intermediate. This ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Carobxamide Halosulfuron undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Carobxamide Halosulfuron has a wide range of applications in scientific research, including:

Mechanism of Action

Carobxamide Halosulfuron exerts its effects by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids. This inhibition leads to the cessation of cell division and plant growth. The molecular targets include the ALS enzyme and the pathways involved in amino acid biosynthesis .

Comparison with Similar Compounds

Carobxamide Halosulfuron is unique compared to other similar compounds due to its specific mode of action and high efficacy in controlling a wide range of weeds. Similar compounds include:

Properties

Molecular Formula

C12H14ClN7O6S

Molecular Weight

419.80 g/mol

IUPAC Name

3-chloro-5-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-1-methylpyrazole-4-carboxamide

InChI

InChI=1S/C12H14ClN7O6S/c1-20-10(7(9(14)21)8(13)18-20)27(23,24)19-12(22)17-11-15-5(25-2)4-6(16-11)26-3/h4H,1-3H3,(H2,14,21)(H2,15,16,17,19,22)

InChI Key

XQBZGTBSWIKVSU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)Cl)C(=O)N)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC

Origin of Product

United States

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